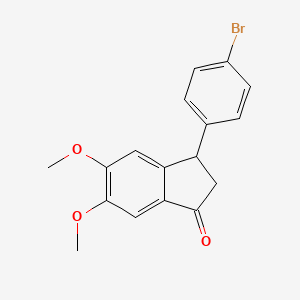
3-(4-bromophenyl)-5,6-dimethoxy-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-5,6-dimethoxy-1-indanone, also known as 4-Bromo-3,5,6-trimethoxyindan-1-one or simply as BTMI, is a chemical compound that belongs to the indanone family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
BTMI acts by irreversibly inhibiting the activity of MAO-B, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels has been associated with improved cognitive function, mood, and motor function.
Biochemical and Physiological Effects:
Studies have shown that BTMI has a number of biochemical and physiological effects, including increased levels of dopamine in the brain, improved cognitive function, mood, and motor function, and reduced oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTMI is its potent and selective inhibition of MAO-B, which makes it a valuable tool for studying the role of dopamine in the brain. However, one of the limitations of BTMI is its irreversible inhibition of MAO-B, which can lead to long-lasting effects on dopamine levels in the brain.
Orientations Futures
There are several future directions for research on BTMI, including the development of more selective and reversible MAO-B inhibitors, the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, and the exploration of its effects on other neurotransmitters and neuromodulators in the brain.
Conclusion:
In conclusion, 3-(4-bromophenyl)-5,6-dimethoxy-1-indanone, or BTMI, is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent and selective inhibition of MAO-B makes it a valuable tool for studying the role of dopamine in the brain, and its biochemical and physiological effects have been associated with improved cognitive function, mood, and motor function. While there are some limitations to its use, there are also many future directions for research on BTMI that could lead to new insights into the functioning of the brain and the development of new therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of BTMI involves the reaction of 4-bromoacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of a strong base such as potassium hydroxide. The resulting product is then purified through recrystallization to obtain BTMI in its pure form.
Applications De Recherche Scientifique
BTMI has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5,6-dimethoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-16-8-13-12(10-3-5-11(18)6-4-10)7-15(19)14(13)9-17(16)21-2/h3-6,8-9,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWQQZMFDHMPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(C2=C1)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)

![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)


![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)